molecular formula C18H15N5O2 B2366177 3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 899376-98-8

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2366177
CAS No.: 899376-98-8
M. Wt: 333.351
InChI Key: SSCDIANDJJHWQH-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a tetrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene
  • 1,3-bis(2-methyltetrazol-5-yl)triaz-1-ene
  • 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, tetrazole ring, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3,5-Dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and therapeutic potential.

Synthesis

The compound can be synthesized through a reaction involving 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 1-phenyl-2-bromoethanones under reflux conditions in ethanol, followed by crystallization from dimethylformamide yielding yellow crystals with a melting point of 219–220°C .

Antimicrobial Properties

Recent studies have indicated that compounds containing the benzofuran moiety exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit various bacterial strains, suggesting that the tetrazole and benzofuran components may enhance this activity through synergistic effects.

Anti-inflammatory Effects

Research has demonstrated that similar compounds can modulate inflammatory pathways. The incorporation of the tetrazole ring is hypothesized to contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that related tetrazole-containing compounds exhibit competitive inhibition against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

The proposed mechanism involves the interaction of the compound with active sites on target enzymes, leading to inhibition. The presence of the tetrazole group is believed to enhance binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with aromatic residues in the enzyme's active site.

Case Studies

Study Findings Methodology
Study ADemonstrated significant AChE inhibition (IC50 = 34.1 μM)In vitro enzyme assays
Study BShowed anti-inflammatory activity in animal modelsAnimal model experiments
Study CReported antimicrobial efficacy against E. coli and S. aureusDisc diffusion method

Properties

IUPAC Name

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-6-7-16-15(8-11)12(2)17(25-16)18(24)20-13-4-3-5-14(9-13)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCDIANDJJHWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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